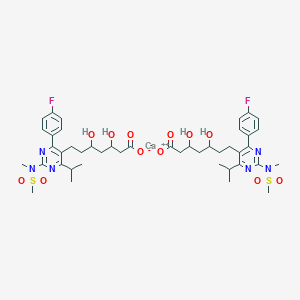
Rosuvastatin Calcium Imp. L (EP) as Calcium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity reference material in the synthesis of certain drugs, particularly those related to cardiovascular treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) involves multiple steps, starting with the preparation of the pyrimidine core. This is followed by the introduction of the fluorophenyl group and the N-methylmethanesulfonamido group. The final steps involve the addition of the heptanoate chain and the formation of the calcium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the heptanoate chain.
Reduction: The compound can be reduced to alter the pyrimidine core or the fluorophenyl group.
Substitution: Common in the modification of the N-methylmethanesulfonamido group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is widely used in scientific research, particularly in:
Chemistry: As a reference material for analytical methods and quality control.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: As an impurity standard in the development of cardiovascular drugs.
Industry: In the production of pharmaceuticals and as a calibration standard for analytical instruments.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific enzymes and receptors in the body. The fluorophenyl and pyrimidine groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. The N-methylmethanesulfonamido group enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Rosuvastatin Calcium: A well-known cardiovascular drug with a similar pyrimidine core.
Atorvastatin Calcium: Another statin with comparable structural features but different substituents.
Uniqueness
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity reference material sets it apart from other compounds in its class .
Propiedades
Fórmula molecular |
C44H58CaF2N6O12S2 |
|---|---|
Peso molecular |
1005.2 g/mol |
Nombre IUPAC |
calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |
Clave InChI |
OUMNOTHSODZWNZ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
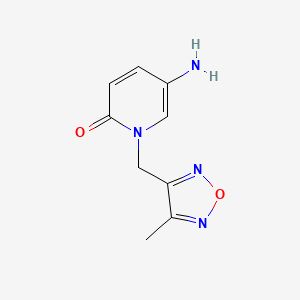
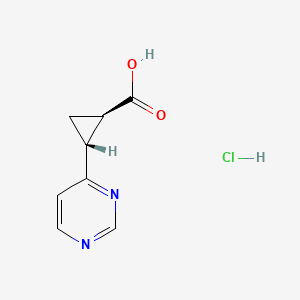

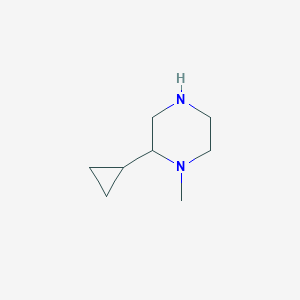
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)
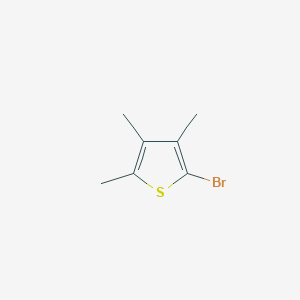
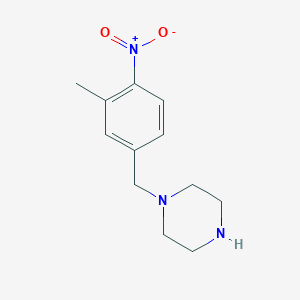
![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)

